4-chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide
Description
4-Chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide (CAS 62984-74-1, molecular formula C₁₉H₂₀ClN₃O₂) is a benzamide derivative featuring a chloro-substituted benzene core linked via an amide bond to a 2-oxoethylpiperazine moiety. It is widely studied in medicinal chemistry for its scaffold, which allows modifications to optimize pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
4-chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c20-16-8-6-15(7-9-16)19(25)21-14-18(24)23-12-10-22(11-13-23)17-4-2-1-3-5-17/h1-9H,10-14H2,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOMEWSHBUZPBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CNC(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Alkylation-Acylation Approach
The most widely reported method involves:
- Synthesis of 2-(4-Phenylpiperazin-1-yl)acetamide Intermediate :
- Reagents : 4-Phenylpiperazine reacted with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.
- Conditions : 0–5°C for 2 hours, then room temperature overnight.
- Yield : 75–85% after column chromatography (SiO₂, CHCl₃:MeOH 9:1).
- Acylation with 4-Chlorobenzoyl Chloride :
- Reagents : Intermediate + 4-chlorobenzoyl chloride in DCM/TEA.
- Conditions : Stirring at room temperature for 12 hours.
- Yield : 68–72% after recrystallization (methanol).
One-Pot Coupling Using Carbodiimides
An alternative single-step method employs coupling agents:
- Reagents : 4-Chlorobenzoic acid + 2-amino-1-(4-phenylpiperazin-1-yl)ethan-1-one, BOP-Cl (bis(2-oxo-3-oxazolidinyl)phosphinic chloride), TEA in DCM.
- Conditions : 0°C to room temperature, 6–8 hours.
- Yield : 65–70% after silica gel chromatography.
Comparative Analysis of Methods
Table 1: Key Preparation Methods and Outcomes
Optimized Industrial-Scale Synthesis
Patent data reveals scalable adaptations:
- Reactor Setup : Batch process with controlled temperature (20–25°C).
- Purification : Crystallization from ethanol/water (3:1) achieves >99% purity.
- Throughput : 5 kg batches with 80% yield.
Mechanistic Insights
Role of Coupling Agents
Solvent and Base Effects
- DCM vs. DMF : DCM minimizes side reactions but requires longer reaction times; DMF accelerates coupling but may necessitate rigorous drying.
- Triethylamine vs. DIPEA : DIPEA (diisopropylethylamine) offers superior base strength for deprotonation in HATU-mediated reactions.
Challenges and Solutions
Impurity Profiles
- Common Impurities :
- Mitigation :
Recent Advances
Flow Chemistry Approaches
Enzymatic Catalysis
- Lipase-Mediated Coupling : Pilot studies show 60% yield under mild conditions (pH 7.5, 37°C), avoiding harsh reagents.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro substituent on the benzene ring can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
4-chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, neurological disorders, and infectious diseases.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and molecular targets.
Pharmacological Research: It is evaluated for its pharmacokinetic and pharmacodynamic properties to understand its behavior in biological systems.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets in the body. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes or signaling pathways, leading to its therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Modifications
The compound’s structural analogs differ primarily in substituents on the piperazine ring, aromatic systems, and additional functional groups. Below is a comparative analysis:
Table 1: Key Structural Differences and Implications
Crystallographic and Conformational Insights
- Piperazine/Piperidine Rings : In the target compound, the piperazine ring enables hydrogen bonding via its nitrogen atoms. In contrast, the piperidine analog (C₁₄H₁₉ClN₂O·H₂O) adopts a chair conformation, reducing flexibility but stabilizing crystal packing via O–H⋯N and C–H⋯O bonds .
- Hydrogen Bonding : The hydrate form of the piperidine derivative forms extended hydrogen-bonded chains along the [010] direction, which could influence solubility and stability in biological systems .
Pharmacological and Physicochemical Properties
- Lipophilicity : Fluorination (e.g., 2-fluorophenyl in ) increases logP, enhancing blood-brain barrier penetration.
- Solubility : Bulky substituents like pyridazinyl and furan groups () introduce polar surfaces, improving aqueous solubility.
- Metabolic Stability : Trichloromethyl groups (e.g., in derivatives) may reduce metabolic degradation but increase toxicity risks .
Biological Activity
4-chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. Its unique structure, which includes a chloro-substituted benzene ring and a phenylpiperazine moiety, suggests a variety of pharmacological applications. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H20ClN3O2
- IUPAC Name : this compound
- CAS Number : 62984-74-1
The biological activity of this compound may be attributed to its interaction with various molecular targets within the body. Research indicates that compounds with similar structures can exhibit effects on:
- Neurotransmitter Receptors : Potential modulation of serotonin and dopamine receptors due to the phenylpiperazine structure.
- Cancer Cell Lines : In vitro studies have shown cytotoxic activity against various cancer cell lines, suggesting a possible role as an anticancer agent.
Biological Activity Overview
Case Studies and Research Findings
-
Cytotoxicity Against Cancer Cells :
A study evaluating the cytotoxic effects of various compounds, including this compound, demonstrated significant inhibition of cell proliferation in human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines. The compound showed an IC50 value suggesting effective dosage for therapeutic applications . -
Neuropharmacological Effects :
Research has indicated that compounds similar to this compound can modulate receptor activity linked to neurodegenerative diseases. The P2X7 receptor, which plays a crucial role in neuroinflammation and cell death, may be influenced by such compounds, highlighting their potential in treating neurological disorders . -
Pharmacokinetic Studies :
Preliminary pharmacokinetic evaluations suggest that this compound has favorable absorption characteristics when administered orally. Further studies are needed to fully elucidate its metabolic pathways and elimination processes .
Q & A
Q. What are the key synthetic routes for 4-chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide, and how can purity be optimized?
Answer: The synthesis typically involves:
Coupling of 4-chlorobenzoic acid derivatives with a 2-(4-phenylpiperazin-1-yl)ethylamine intermediate using EDCI/HOBt as coupling agents .
Purification via column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH 95:5) to achieve >95% purity .
Recrystallization from ethanol or acetonitrile to remove residual solvents .
Key Data:
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Amide coupling | EDCI/HOBt, DMF, RT, 24h | 65–75% | 90–95% |
| Purification | Silica gel chromatography | 85% recovery | >95% |
Challenges: Side reactions (e.g., piperazine ring oxidation) may occur under acidic conditions, requiring pH monitoring .
Q. How is the molecular structure of this compound confirmed experimentally?
Answer:
- ¹H/¹³C NMR : Key peaks include:
- δ 7.2–7.8 ppm : Aromatic protons (benzamide and phenylpiperazine) .
- δ 3.2–3.6 ppm : Piperazine N-CH₂ protons .
- HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₉H₂₁ClN₃O₂: 370.1321; observed: 370.1318) .
- X-ray crystallography : Resolves piperazine chair conformation and hydrogen-bonding networks .
Validation Tip: Cross-reference spectral data with structurally analogous compounds (e.g., ).
Q. What solubility and formulation properties are critical for in vitro assays?
Answer:
- Solubility :
- DMSO : >50 mg/mL (suitable for stock solutions) .
- Aqueous buffers : Poor solubility (<0.1 mg/mL at pH 7.4); requires surfactants (e.g., 0.1% Tween-80) .
- Stability : Hydrolytically stable at 4°C for 1 month but degrades in UV light (use amber vials) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization for target selectivity?
Answer:
- Modify the benzamide moiety :
- Electron-withdrawing groups (e.g., -CF₃ at C₃) enhance binding to enzymes like PPTases (IC₅₀: 0.8 µM vs. 2.1 µM for parent compound) .
- Phenylpiperazine substitution :
- 4-Fluorophenyl : Increases CNS penetration (logP: 2.5 vs. 3.1 for unsubstituted) .
- N-Methylation : Reduces off-target GPCR activity (e.g., 5-HT₁A Ki: 120 nM → 450 nM) .
SAR Table:
| Modification | Target Affinity (Ki, nM) | Selectivity Ratio (vs. 5-HT₁A) |
|---|---|---|
| Parent compound | 5-HT₁A: 120 | 1.0 |
| 4-Fluorophenyl | 5-HT₁A: 450 | 3.75 |
| C₃-CF₃ | PPTase: 0.8 µM | N/A |
Q. How to resolve contradictions in reported biological activity data?
Answer: Case Example : Discrepancies in antimicrobial activity (MIC: 8–64 µg/mL across studies):
Assay conditions : Variations in bacterial strain (e.g., S. aureus ATCC 25923 vs. clinical isolates) .
Compound aggregation : Use dynamic light scattering (DLS) to confirm colloidal stability at test concentrations .
Synergistic effects : Co-administration with efflux pump inhibitors (e.g., PAβN) reduces MIC by 4-fold .
Q. Methodology :
- Standardize protocols (CLSI guidelines).
- Include control compounds (e.g., ciprofloxacin) in all assays.
Q. What advanced analytical methods validate metabolic stability?
Answer:
-
In vitro microsomal assay :
- Liver microsomes (human) : t₁/₂ = 45 min (vs. 120 min in rat) .
- Major metabolites : N-dealkylation (piperazine ring cleavage) and glucuronidation (LC-HRMS confirmation) .
-
CYP inhibition screening :
CYP Enzyme % Inhibition (10 µM) 3A4 65% 2D6 30%
Recommendation : Use deuterated analogs to block metabolic hotspots .
Q. How to design a robust in vivo pharmacokinetic study?
Answer:
- Dosing : 10 mg/kg IV (5% DMSO in saline) for bioavailability (F = 22%) .
- Sampling : Plasma collected at 0.5, 2, 6, 12, 24h post-dose.
- Analytical method : LC-MS/MS (LLOQ: 1 ng/mL) .
Q. Key Parameters :
| Parameter | Value |
|---|---|
| Cₘₐₓ | 1.2 µg/mL |
| t₁/₂ | 3.5h |
| Vd | 8.2 L/kg |
Note : High Vd suggests extensive tissue distribution, likely due to lipophilic piperazine .
Q. What computational strategies predict off-target interactions?
Answer:
- Molecular docking :
- Targets : 5-HT receptors, σ receptors (Glide SP score: −9.2 kcal/mol) .
- False positives : Filter using Prime-MM/GBSA (∆G < −50 kcal/mol) .
- Pharmacophore modeling :
- Align with known PPTase inhibitors (e.g., 3 Å RMSD to co-crystallized ligands) .
Validation : Compare with experimental binding data (SPR or ITC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
